(6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one
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Overview
Description
(6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one is a synthetic organic compound It belongs to the class of naphthalenones, which are characterized by a naphthalene ring system with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one typically involves the following steps:
Formation of the Naphthalenone Core: The naphthalenone core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the naphthalenone with a dipropylamine in the presence of a suitable base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities. Compounds with similar structures have been studied for their effects on neurotransmitter systems, making this compound a candidate for neuropharmacological research.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Similar compounds have been evaluated for their analgesic, anti-inflammatory, and antidepressant activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of (6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The dipropylamino group could play a role in binding to specific sites, while the naphthalenone core may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(6S)-6-(Diethylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one: Similar structure with diethylamino group instead of dipropylamino.
(6S)-6-(Dimethylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one: Similar structure with dimethylamino group instead of dipropylamino.
(6S)-6-(Piperidino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one: Similar structure with piperidino group instead of dipropylamino.
Uniqueness
The uniqueness of (6S)-6-(Dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one lies in its specific dipropylamino substitution, which can influence its chemical reactivity and biological activity. The length and branching of the propyl groups may affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
441787-76-4 |
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Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
(6S)-6-(dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H27NO/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18/h14H,3-12H2,1-2H3/t14-/m0/s1 |
InChI Key |
JTYVLKBMXTUORS-AWEZNQCLSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)CCCC2=O |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)CCCC2=O |
Origin of Product |
United States |
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